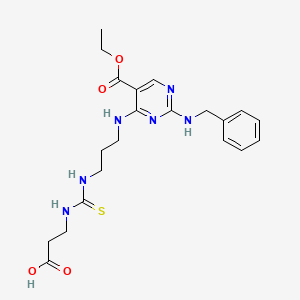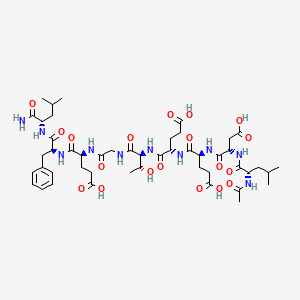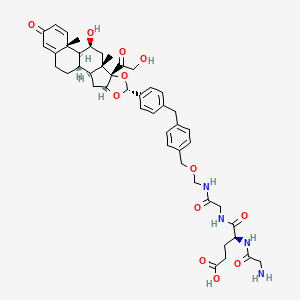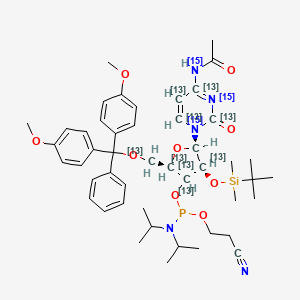
SIRT5 inhibitor 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT5 inhibitor 6 is a compound specifically designed to inhibit the activity of sirtuin 5 (SIRT5), a member of the sirtuin family of NAD±dependent deacylases. SIRT5 is known for its role in removing succinyl, malonyl, and glutaryl groups from lysine residues on proteins, thereby regulating various metabolic processes. Inhibition of SIRT5 has been shown to have potential therapeutic applications, particularly in cancer treatment and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SIRT5 inhibitor 6 typically involves the formation of a cyclic peptide structure. One common method includes the use of solid-phase peptide synthesis (SPPS) to assemble the linear peptide, followed by cyclization through side chain-to-side chain linkage. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The cyclization step can be optimized using high-performance liquid chromatography (HPLC) to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: SIRT5 inhibitor 6 primarily undergoes deacylation reactions, where it inhibits the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. These reactions are catalyzed by the NAD±dependent deacylase activity of SIRT5 .
Common Reagents and Conditions: The inhibition of SIRT5 by this compound typically occurs under physiological conditions, with the presence of NAD+ as a cofactor. The inhibitor binds to the active site of SIRT5, preventing the deacylation of lysine residues .
Major Products Formed: The primary outcome of SIRT5 inhibition is the accumulation of succinylated, malonylated, and glutarylated proteins, which can lead to altered metabolic processes and increased oxidative stress in cells .
Applications De Recherche Scientifique
SIRT5 inhibitor 6 has been extensively studied for its potential therapeutic applications in various fields:
Mécanisme D'action
SIRT5 inhibitor 6 exerts its effects by binding to the active site of SIRT5, thereby preventing the deacylation of lysine residues on target proteins. This inhibition leads to the accumulation of succinylated, malonylated, and glutarylated proteins, which can disrupt various metabolic pathways. The molecular targets of this compound include enzymes involved in the tricarboxylic acid cycle, fatty acid oxidation, and amino acid metabolism .
Comparaison Avec Des Composés Similaires
SIRT5 inhibitor 6 is unique in its high selectivity and potency towards SIRT5 compared to other sirtuin family members. Similar compounds include:
SIRT5 inhibitor DK1-04: A dipeptide inhibitor that forms a covalent intermediate with NAD+.
SIRT5 inhibitor TW-37: A Bcl-2 inhibitor that also inhibits SIRT5 at low micromolar concentrations.
Compared to these inhibitors, this compound offers improved selectivity and stability, making it a valuable tool for studying SIRT5 function and developing therapeutic strategies .
Propriétés
Formule moléculaire |
C21H28N6O4S |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
3-[3-[[2-(benzylamino)-5-ethoxycarbonylpyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27) |
Clé InChI |
CEAPZJWXJWNRMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)





![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)



![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
